molecular formula C8H4F4O2 B1297683 Methyl 2,3,4,5-tetrafluorobenzoate CAS No. 5292-42-2

Methyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B1297683
CAS No.: 5292-42-2
M. Wt: 208.11 g/mol
InChI Key: MAEQYZYOSFAUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,5-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. For instance, fluorination reactions can be carried out using ionic liquids, fluoride sources, and solid base catalysts at temperatures ranging from 20°C to 150°C for 1 to 15 hours . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrafluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3,4,5-tetrafluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrafluorobenzoate is largely dependent on its chemical structure. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2,3,4,5-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:

  • Methyl 2,3,4,6-tetrafluorobenzoate
  • Methyl 2,3,5,6-tetrafluorobenzoate
  • Methyl pentafluorobenzoate

Uniqueness

The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s specific substitution pattern also influences its physical properties, such as melting point and solubility, which can be advantageous in various applications .

Properties

IUPAC Name

methyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQYZYOSFAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344996
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5292-42-2
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 100 ml three necked flask, 20 g (0.079 mol) of the 3,4,5,6-tetrafluorophthalic acid-monomethyl ester prepared in Example 14, and 27.9 g (0.079 mol) of tri-n-octylamine were charged, and the mixture was heated and stirred at 140° C. for 4 hours. After completion of the reaction, the reaction mixture was separated by distillation to obtain 15.5 g of 2,3,4,5-tetrafluorobenzoic acid methyl ester. The yield was 94.2%.
Name
3,4,5,6-tetrafluorophthalic acid-monomethyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100 ml glass reactor equipped with a reflux condenser and a stirrer, 20 g (0.091 mol) of the tetrafluorophthalic anhydride prepared in Example 3 and 32.2 g (0.091 mol) of tri-n-octylamine were charged and 3.5 g (0.109 mol) of methanol was dropwise added thereto. Then, the mixture was reacted at 140° C. for 4 hours. After completion of the reaction, the reaction mixture was separated by distillation to obtain 17.5 g of 3,4,5,6-tetrafluorobenzoic acid methyl ester. The yield was 92.3%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1c(F)c(F)c(F)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,5-tetrafluorobenzoate
Reactant of Route 2
Methyl 2,3,4,5-tetrafluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4,5-tetrafluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4,5-tetrafluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4,5-tetrafluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4,5-tetrafluorobenzoate
Customer
Q & A

Q1: What is the significance of methyl 2,3,4,5-tetrafluorobenzoate in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?

A1: this compound serves as the starting material in a multi-step synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [] This suggests that the molecule's structure allows for specific chemical transformations, making it a valuable precursor in organic synthesis. The presence of the methyl ester group and the four fluorine atoms provides opportunities for selective chemical reactions to introduce the desired chlorine atom and modify the carboxylic acid functionality.

Q2: What analytical techniques were employed to characterize the synthesized 4-chloro-2,3,5-trifluorobenzoic acid, and how do they relate back to this compound?

A2: The newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was characterized using FTIR, NMR, MS, and elemental analysis. [] These techniques help confirm the successful transformation of this compound into the target compound by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.